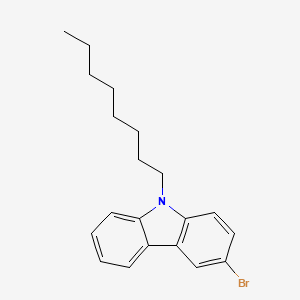

3-Bromo-9-octyl-9H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-9-octylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrN/c1-2-3-4-5-6-9-14-22-19-11-8-7-10-17(19)18-15-16(21)12-13-20(18)22/h7-8,10-13,15H,2-6,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZRYECWBHQQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628337-00-8 | |

| Record name | 3-Bromo-9-n-octyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemical Properties, Synthesis, and Application of 3-Bromo-9-octyl-9H-carbazole

An In-depth Technical Guide:

Executive Summary

3-Bromo-9-octyl-9H-carbazole is a pivotal intermediate compound in the field of materials science, particularly for the development of advanced organic electronics. Its molecular architecture, which combines a thermally stable, hole-transporting carbazole core with a solubilizing octyl chain and a reactive bromo-functional handle, makes it an exceptionally versatile building block. This guide provides an in-depth analysis of its chemical properties, a field-proven synthesis protocol, and its core applications, with a focus on its role in fabricating next-generation Organic Light-Emitting Diodes (OLEDs). The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique attributes for creating novel functional materials.

Core Physicochemical Properties

The functional characteristics of this compound are a direct result of its distinct molecular components. The planar, aromatic carbazole skeleton provides excellent thermal stability and inherent hole-transport capabilities.[1] The N-position is functionalized with a long-chain octyl group, which significantly enhances its solubility in common organic solvents. This is a critical feature for solution-based processing techniques often employed in the manufacturing of organic electronic devices. The bromine atom at the 3-position serves as a key reactive site, enabling further molecular elaboration through various cross-coupling reactions.[2]

| Property | Data | Source(s) |

| CAS Number | 628337-00-8 | [3][4] |

| Molecular Formula | C₂₀H₂₄BrN | [3] |

| Molecular Weight | 358.32 g/mol | [3] |

| Purity | ≥ 99% (Typical) | [3] |

| Appearance | White to pale yellow solid (Inferred from related compounds) | [5][6] |

| Solubility | Soluble in common organic solvents; sparingly soluble in water (Inferred) | [7] |

| Storage | Store in a dry, cool, well-ventilated place in a tightly sealed container | [3][8] |

Synthesis and Purification: A Validated Workflow

While multiple synthetic routes can be envisioned, a robust and scalable two-step process is the most common and reliable method for producing high-purity this compound. This process involves the N-alkylation of the carbazole core followed by a selective electrophilic bromination.

Synthesis Workflow Diagram

Caption: A two-step synthesis pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 9-Octyl-9H-carbazole (N-Alkylation)

-

Reactor Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 9H-Carbazole (1.0 eq.), potassium hydroxide (KOH, 3.0 eq.), and dimethylformamide (DMF).

-

Reaction Initiation: Stir the mixture at room temperature for 30 minutes to form the carbazolide anion.

-

Alkylation: Add 1-bromooctane (3.0 eq.) dropwise to the solution. Heat the reaction mixture to 60°C and stir overnight.[10] The use of a strong base like KOH is essential to deprotonate the acidic N-H proton of the carbazole, creating a potent nucleophile that readily attacks the primary alkyl halide.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water/brine. A precipitate will form.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield a white solid.

Step 2: Synthesis of this compound (Bromination)

-

Reactor Setup: Dissolve the purified 9-Octyl-9H-carbazole (1.0 eq.) in DMF in a round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.0 eq.) portion-wise to the solution at room temperature.[11][12] NBS is the reagent of choice for this transformation as it provides a source of electrophilic bromine (Br⁺) that selectively substitutes at the electron-rich 3 and 6 positions of the carbazole ring. Using a 1:1 stoichiometry favors mono-bromination.

-

Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a large volume of ice water. Extract the product with ethyl acetate.[11]

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Spectral Characterization

Definitive characterization of the final product is achieved through standard spectroscopic methods. While a public reference spectrum for this specific molecule is not available, its expected spectral features can be accurately predicted based on its structure and data from closely related analogs like 3-bromo-9-ethyl-9H-carbazole.[11][12]

| Technique | Expected Features |

| ¹H NMR | Aromatic Region (δ 7.0-8.2 ppm): A series of doublets and multiplets corresponding to the seven protons on the carbazole core. The proton at the C4 position will likely appear as the most downfield signal due to its proximity to the nitrogen and the bromine's influence. Aliphatic Region (δ 0.8-4.4 ppm): A triplet around 4.3 ppm for the methylene group attached to the nitrogen (-N-CH₂-), a series of multiplets for the internal methylene groups of the octyl chain, and a triplet around 0.8 ppm for the terminal methyl group (-CH₃). |

| ¹³C NMR | Multiple signals in the aromatic region (110-142 ppm) for the carbazole carbons and in the aliphatic region (14-32 ppm) for the octyl chain carbons. |

| Mass Spec (MS) | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (m/z and m/z+2), which is the definitive signature of a molecule containing one bromine atom. |

Reactivity and Applications in Materials Science

Core Reactivity: The C-Br Functional Handle

The true synthetic value of this compound lies in the reactivity of its carbon-bromine bond. This site serves as an anchor point for palladium-catalyzed cross-coupling reactions, allowing for the covalent attachment of a wide array of functional groups. This "molecular engineering" is fundamental to tuning the optoelectronic properties of the final material.[2]

Caption: Key reactivity pathways for this compound.

This strategic functionalization allows scientists to precisely control properties like the HOMO/LUMO energy levels, emission color, and charge transport characteristics of the resulting materials.[13]

Application in Organic Electronics (OLEDs)

Carbazole derivatives are foundational materials in organic electronics.[1][14] this compound is particularly valued as a precursor for synthesizing host materials for phosphorescent OLEDs (PhOLEDs).[6] In an OLED device, the host material forms a solid-state matrix for a guest phosphorescent emitter. The host's role is to facilitate the transport of electrical charges (holes and electrons) and efficiently transfer energy to the guest emitter, which then produces light.

The subject molecule contributes to high-performance materials in three ways:

-

Hole Transport: The carbazole core has excellent hole-transporting properties, ensuring efficient charge injection and movement within the device.[1]

-

Solubility & Film Formation: The octyl chain ensures good solubility, enabling the use of cost-effective manufacturing methods like spin-coating or inkjet printing to create uniform, high-quality thin films.

-

Tunability: The bromo group allows for the attachment of electron-accepting moieties. By coupling the hole-transporting carbazole (donor) with an electron-transporting unit (acceptor), developers can create "bipolar" host materials that exhibit balanced charge transport, leading to higher device efficiency and longer operational lifetimes.[13]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely published, data from the parent compound, 3-Bromo-9H-carbazole, and other N-substituted carbazoles provide a strong basis for safe handling procedures.[5][15]

| Hazard Class | Statement | GHS Pictogram |

| Skin Irritation | Causes skin irritation | Warning |

| Eye Irritation | Causes serious eye irritation | Warning |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled (based on related compounds) | Warning |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[16]

-

Hygiene: Avoid breathing dust. Wash hands thoroughly after handling. Keep away from food and drink.[5]

-

Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[5]

Conclusion

This compound is more than a simple chemical intermediate; it is a highly engineered molecular tool. Its trifunctional nature—combining a robust electronic core, a solubilizing chain, and a reactive handle—provides researchers with a versatile platform for designing and synthesizing the next generation of advanced organic materials. Its central role in the development of efficient and stable OLEDs underscores its importance and ensures its continued relevance in the ever-evolving field of materials science.

References

-

PubChem. (n.d.). 3-Bromo-9-hexyl-9H-carbazole. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. PubMed Central. Retrieved from [Link]

-

ScienceOpen. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromo-9h-carbazole, 97%. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 3-Bromo-9H-carbazole in Developing Advanced Materials. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-9-methyl-9H-carbazole. National Center for Biotechnology Information. Retrieved from [Link]

-

GlobalChemMade. (n.d.). The Role of Carbazole Derivatives in Modern Organic Electronics. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-Bromo-9-(1-Naphthyl)-9H-Carbazole for Advanced OLEDs. Retrieved from [Link]

-

PubChem. (n.d.). CID 157079221 | C24H16Br2N2. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Retrieved from [Link]

-

PubMed Central. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. Retrieved from [Link]

-

Iraqi Journal of Science. (n.d.). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Hirao reaction of 3‐bromo‐9‐phenyl‐9H‐carbazole (3) and different Y2P(O)H compounds. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. One moment, please... [bldpharm.com.tr]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. nbinno.com [nbinno.com]

- 7. guidechem.com [guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. 3-Bromo-9H-carbazole - Safety Data Sheet [chemicalbook.com]

- 10. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 11. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. 3-bromo-9-methyl-9H-carbazole | C13H10BrN | CID 2729031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 3-Bromo-9-octyl-9H-carbazole: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-9-octyl-9H-carbazole, a key intermediate in the fields of organic electronics and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, characterization, and potential applications of this versatile molecule, grounding all claims in established scientific principles and methodologies.

Introduction

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle. The carbazole core is known for its excellent charge-transport properties, high thermal stability, and photophysical characteristics, making it a privileged scaffold in materials science. The introduction of a bromine atom at the 3-position provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the construction of more complex molecular architectures. The N-octyl chain at the 9-position enhances the solubility of the molecule in organic solvents, which is a critical factor for solution-based processing of organic electronic devices and for its formulation in potential pharmaceutical applications.

Core Identifiers and Physicochemical Properties

A solid understanding of the fundamental properties of a compound is the bedrock of its successful application. The key identifiers and physicochemical properties of this compound are summarized below.

| Identifier | Value |

| CAS Number | 628337-00-8 |

| Molecular Formula | C₂₀H₂₄BrN |

| Molecular Weight | 358.32 g/mol |

| Appearance | White to off-white powder/crystals |

| Purity | Typically >99% |

| Storage | Sealed in a dry environment at room temperature |

Synthesis and Purification: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process: the bromination of a suitable carbazole precursor followed by N-alkylation. The causality behind the chosen reagents and conditions is critical for achieving high yield and purity.

Step 1: Bromination of 9-Octyl-9H-carbazole

The selective monobromination of the carbazole ring is crucial. The 3 and 6 positions are the most electronically rich and therefore the most susceptible to electrophilic substitution. Using a mild brominating agent like N-Bromosuccinimide (NBS) allows for controlled bromination, minimizing the formation of di- and tri-brominated byproducts.

Experimental Protocol: Synthesis of this compound from 9-Octyl-9H-carbazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 9-octyl-9H-carbazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) to the solution in portions at room temperature. The use of a slight excess of NBS ensures complete conversion of the starting material.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Step 2: N-Alkylation of 3-Bromo-9H-carbazole

An alternative and often preferred route involves the N-alkylation of the commercially available 3-Bromo-9H-carbazole. This method is advantageous as it avoids the need to handle and purify the N-octylcarbazole precursor. The choice of a strong base is essential to deprotonate the acidic N-H of the carbazole, forming the carbazolide anion, which then acts as a nucleophile.

Experimental Protocol: Synthesis of this compound from 3-Bromo-9H-carbazole

-

Reaction Setup: To a solution of 3-Bromo-9H-carbazole (1 equivalent) in anhydrous DMF, add a strong base such as potassium hydroxide (KOH) or sodium hydride (NaH) (1.2 equivalents) under a nitrogen atmosphere.

-

Alkylation: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation. Then, add 1-bromooctane (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out and can be collected by filtration. The crude product is then washed with water and purified by recrystallization from a suitable solvent system like ethanol or a hexane/ethyl acetate mixture.

Caption: Synthetic routes to this compound.

Spectroscopic Characterization

Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound, based on the analysis of closely related structures.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (δ) in ppm relative to TMS in CDCl₃ are:

-

Aromatic Protons (7.2 - 8.2 ppm): A complex multiplet pattern corresponding to the seven protons on the carbazole core. The proton at position 4, adjacent to the bromine, will likely appear as a singlet or a doublet with a small coupling constant.

-

N-CH₂ Protons (approx. 4.2 ppm): A triplet corresponding to the two protons of the methylene group directly attached to the nitrogen atom, coupled to the adjacent methylene group of the octyl chain.

-

Octyl Chain Protons (0.8 - 1.9 ppm): A series of multiplets for the remaining methylene protons of the octyl chain, and a triplet around 0.8 ppm for the terminal methyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key expected signals include:

-

Aromatic Carbons (110 - 140 ppm): Signals corresponding to the twelve carbons of the carbazole ring system. The carbon bearing the bromine atom will be significantly shifted.

-

N-CH₂ Carbon (approx. 43 ppm): The signal for the carbon of the methylene group attached to the nitrogen.

-

Octyl Chain Carbons (14 - 32 ppm): A series of signals for the carbons of the octyl chain.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

-

Aromatic C-H stretching: Around 3050 cm⁻¹

-

Aliphatic C-H stretching: Around 2850-2960 cm⁻¹

-

Aromatic C=C stretching: Around 1600 cm⁻¹ and 1450 cm⁻¹

-

C-N stretching: Around 1330 cm⁻¹

-

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹

Applications in Research and Development

The unique combination of a reactive bromine handle, a solubilizing alkyl chain, and a photoactive carbazole core makes this compound a valuable building block in several areas of research.

Organic Electronics

The primary application of this compound is in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[2][3]

-

Host Materials: The high triplet energy of the carbazole core makes its derivatives suitable as host materials for phosphorescent emitters, especially for blue OLEDs.[4] The octyl chain improves the processability of these materials from solution.

-

Emitters: The bromine atom can be replaced through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach various chromophores, allowing for the tuning of the emission color and the development of novel fluorescent and phosphorescent emitters.

-

Hole-Transporting Layers (HTLs): The electron-rich nature of the carbazole moiety facilitates efficient hole transport, making its derivatives excellent candidates for use in HTLs in OLEDs and organic photovoltaic (OPV) devices.

Caption: Role of this compound in organic electronics.

Drug Discovery and Development

While less explored for this specific derivative, the carbazole scaffold is a well-established pharmacophore in medicinal chemistry. Carbazole-containing molecules have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.

The this compound molecule presents an interesting starting point for drug discovery programs. The bromine atom can be utilized to introduce pharmacologically active moieties, while the octyl chain can modulate the lipophilicity of the molecule, which is a key parameter for drug absorption, distribution, metabolism, and excretion (ADME) properties. The exploration of this compound and its derivatives as, for example, kinase inhibitors or as agents targeting DNA, could be a promising avenue for future research.

Conclusion

This compound is a strategically designed molecule that combines the desirable electronic properties of the carbazole core with the synthetic versatility afforded by a bromo-substituent and the enhanced solubility provided by an N-octyl chain. This unique combination of features makes it a highly valuable intermediate for the development of advanced materials for organic electronics and a promising scaffold for the design of novel therapeutic agents. The synthetic protocols and characterization data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their respective fields.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-Bromo-9H-carbazole: High Purity OLED Intermediate Supplier. Retrieved January 19, 2026, from [Link]

-

Bezuglyi, Y., Gural'skiy, I., Vashchenko, R., & Stromylo, E. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1067–o1068. [Link]

-

A.A. Al-Mokhtar, M. (n.d.). Pharmaceutical Intermediates 3-BroMo-9H-carbazole 1592-95-6 In Bulk Supply. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2021). Can anyone help me regarding N-alkylation of 3-bromo carbazole?? Retrieved January 19, 2026, from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026). 3-Bromo-9-(1-Naphthyl)-9H-Carbazole for Advanced OLEDs. Retrieved January 19, 2026, from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of 3-Bromo-9H-carbazole in Developing Advanced Materials. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S1: 1 H NMR spectrum of 3-bromocarbazole (2). Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of carbazole. Retrieved January 19, 2026, from [Link]

- Li, Z., et al. (n.d.). Synthesis of N-(n-butane)-3-bromocarbazole (9).

-

Bezuglyi, Y., Gural'skiy, I., Vashchenko, R., & Stromylo, E. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1067–o1068. [Link]

-

SpectraBase. (n.d.). Carbazole. Retrieved January 19, 2026, from [Link]

- G. Albini, A., et al. (2006). Synthesis and Electronic Spectroscopy of Bromocarbazoles. Direct Bromination of N- and C-Substituted Carbazoles by N-Bromosuccinimide or a N-Bromosuccinimide/Silica Gel System. Helvetica Chimica Acta, 89(1), 15-28.

- Google Patents. (2014). CN103601668A - Preparation method of N-phenyl-3-bromocarbazole.

- Google Patents. (2021). CN112209869B - Method for synthesizing high-purity 3-bromo-N-phenylcarbazole.

Sources

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-9-octyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Carbazole Scaffold in Medicinal Chemistry

Carbazole and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1] With a rigid, planar tricyclic structure and a rich π-electron system, the carbazole nucleus serves as a versatile pharmacophore. This unique architecture allows for diverse functionalization, leading to a wide spectrum of biological activities. Numerous carbazole-containing molecules have demonstrated potent anti-tumor, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] The strategic substitution on the carbazole core, particularly at the 3, 6, and 9 positions, allows for the fine-tuning of their physicochemical and pharmacological profiles. The introduction of a bromine atom, as in 3-Bromo-9-octyl-9H-carbazole, can enhance biological activity and provide a handle for further synthetic modifications. The N-alkylation, in this case with an octyl chain, is a common strategy to modulate lipophilicity, which can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.[3] This guide provides a comprehensive overview of the molecular structure of this compound, a promising candidate for further investigation in drug development programs.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C20H24BrN and a molecular weight of 358.32 g/mol .[4] The core of the molecule is the carbazole ring system, a tricyclic aromatic amine consisting of two benzene rings fused to a central pyrrole ring. In this derivative, a bromine atom is substituted at the 3-position of the carbazole nucleus, and an octyl chain is attached to the nitrogen atom at the 9-position.

| Property | Value | Source |

| Molecular Formula | C20H24BrN | Acros Pharmatech[5] |

| Molecular Weight | 358.3 g/mol | Acros Pharmatech[4] |

| CAS Number | 628337-00-8 | Acros Pharmatech[4] |

| Melting Point | 48.0 to 52.0 °C | Acros Pharmatech[5] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (e.g., CH2Cl2, CHCl3, THF, DMF), slightly soluble in water. | Inferred from related compounds[6] |

Synthesis and Characterization

Part 1: Synthesis of 3-Bromo-9H-carbazole

The regioselective bromination of carbazole at the 3-position is a key initial step.

Protocol:

-

To a solution of 9H-carbazole (1 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2) or a mixture of CH2Cl2 and dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1 equivalent) portion-wise at room temperature.[9]

-

Stir the reaction mixture for a designated period (typically 4-24 hours) and monitor the progress by thin-layer chromatography (TLC).[9][10]

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with an organic solvent like CH2Cl2 or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield 3-Bromo-9H-carbazole as a white to off-white solid.[9]

Causality: The use of NBS provides a mild and selective source of electrophilic bromine. The reaction proceeds via electrophilic aromatic substitution, with the electron-rich carbazole nucleus being readily attacked by the bromonium ion. The 3 and 6 positions are the most electronically activated sites for this substitution.

Part 2: Synthesis of this compound

The second step involves the N-alkylation of the 3-Bromo-9H-carbazole intermediate.

Protocol:

-

To a solution of 3-Bromo-9H-carbazole (1 equivalent) in a polar aprotic solvent such as DMF or tetrahydrofuran (THF), add a base like potassium hydroxide (KOH) or sodium hydride (NaH) to deprotonate the carbazole nitrogen.

-

To this solution, add 1-bromooctane (1-1.2 equivalents) dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality: The base is essential to generate the carbazolide anion, a potent nucleophile that readily attacks the electrophilic carbon of 1-bromooctane in an SN2 reaction, forming the N-C bond.

Spectroscopic Analysis

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected spectral data can be inferred from the well-characterized analog, 3-Bromo-9-ethyl-9H-carbazole.[7][8]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide information on the number and connectivity of protons in the molecule. The expected signals for this compound in CDCl₃ are:

-

Aromatic Protons (δ 7.0-8.2 ppm): A set of complex multiplets and doublets corresponding to the seven protons on the carbazole ring system. The proton at the 4-position, adjacent to the bromine atom, is expected to be a doublet at a downfield chemical shift due to the deshielding effect of the bromine.

-

Methylene Protons of the Octyl Chain (δ 0.8-4.4 ppm): The two protons on the methylene group directly attached to the nitrogen atom (N-CH₂) will appear as a triplet at approximately δ 4.3 ppm. The other methylene protons of the octyl chain will appear as a series of multiplets in the upfield region (δ 1.2-1.9 ppm).

-

Methyl Protons of the Octyl Chain (δ ~0.9 ppm): The terminal methyl group (CH₃) of the octyl chain will appear as a triplet at approximately δ 0.9 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. The expected signals for this compound are:

-

Aromatic Carbons (δ 109-141 ppm): Twelve distinct signals for the carbon atoms of the carbazole ring. The carbon atom bearing the bromine (C-3) will have a characteristic chemical shift.

-

Alkyl Carbons (δ 14-47 ppm): Eight signals corresponding to the carbon atoms of the octyl chain. The carbon of the N-CH₂ group will be the most downfield of the alkyl signals.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

Crystal Structure Analysis

While the specific crystal structure of this compound has not been reported, valuable insights can be gained from the crystal structures of its analogs, 3-Bromo-9-ethyl-9H-carbazole[7] and 2,7-dibromo-9-octyl-9H-carbazole.

The crystal structure of 3-Bromo-9-ethyl-9H-carbazole reveals that the tricyclic carbazole ring system is essentially planar.[7] This planarity is a key feature of the carbazole scaffold and is crucial for its electronic properties and ability to participate in π-π stacking interactions in the solid state. The ethyl group is oriented out of the plane of the carbazole ring.

In the case of 2,7-dibromo-9-octyl-9H-carbazole, the long octyl chains are found to be in an extended conformation and play a significant role in the crystal packing, forming segregated bilayers that isolate the carbazole units. This type of packing is influenced by van der Waals interactions between the alkyl chains. It is highly probable that this compound will exhibit similar packing behavior, with the octyl chains influencing the intermolecular arrangement of the carbazole moieties.

Conclusion

This compound is a valuable derivative of the versatile carbazole scaffold. Its synthesis is straightforward, and its molecular structure can be fully elucidated using standard analytical techniques. The presence of the bromine atom and the octyl chain provides opportunities for further chemical modification and for tuning its physicochemical properties. The structural insights gained from this and related molecules are crucial for the rational design of new carbazole-based therapeutic agents. This in-depth guide provides a solid foundation for researchers and scientists to further explore the potential of this compound in drug development and other applications.

References

-

Bezuglyi, M., Grybauskaite, G., Bagdziunas, G., & Grazulevicius, J. V. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1067–o1068. [Link]

-

Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. National Institutes of Health. [Link]

-

ChemBK. 3-bromo-9H-carbazole. [Link]

-

Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. [Link]

-

Bezuglyi, M., Grybauskaite, G., Bagdziunas, G., & Grazulevicius, J. V. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. ScienceOpen. [Link]

-

Ruthenium Catalyzed Remote C4-Selective CH Functionalization of Carbazoles via σ-Activation. The Royal Society of Chemistry. [Link]

-

A review on the biological potentials of carbazole and its derived products. [Link]

-

Saturnino, C., Palladino, C., Napoli, M., Sinicropi, M. S., Botta, A., Sala, M., Carcereri de Prati, A., Novellino, E., & Suzuki, H. (2013). Synthesis and biological evaluation of new N-alkylcarbazole derivatives as STAT3 inhibitors: preliminary study. European journal of medicinal chemistry, 60, 112–119. [Link]

-

Kamal, A., Reddy, T. S., Vishnuvardhan, M. V., Mahesh, R., & Kumar, G. B. (2012). Synthesis, biological evaluation, and docking studies of 3-(substituted)-aryl-5-(9-methyl-3-carbazole)-1H-2-pyrazolines as potent anti-inflammatory and antioxidant agents. Bioorganic & medicinal chemistry letters, 22(18), 5839–5844. [Link]

-

PubChem. 3-bromo-9-methyl-9H-carbazole. [Link]

-

Acros Pharmatech. This compound. [Link]

-

1H-NMR. [Link]

-

Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. MDPI. [Link]

-

PubChem. CID 157079221. [Link]

Sources

- 1. echemcom.com [echemcom.com]

- 2. Synthesis, biological evaluation, and docking studies of 3-(substituted)-aryl-5-(9-methyl-3-carbazole)-1H-2-pyrazolines as potent anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new N-alkylcarbazole derivatives as STAT3 inhibitors: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. This compound [acrospharma.co.kr]

- 6. chembk.com [chembk.com]

- 7. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. rsc.org [rsc.org]

- 10. 3-Bromo-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-9-octyl-9H-carbazole in Common Organic Solvents

This guide provides a comprehensive overview of the principles and practices for determining the solubility of 3-Bromo-9-octyl-9H-carbazole, a key building block in the field of organic electronics.[1] The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Importance of Solubility in Material Science

The solubility of a compound is a critical physical property that dictates its utility in a wide range of applications, from thin-film deposition in organic light-emitting diodes (OLEDs) to formulation in pharmaceutical sciences. For a molecule like this compound, understanding its solubility profile in various organic solvents is paramount for process optimization, device fabrication, and ensuring reproducible results. This guide will delve into the theoretical underpinnings of solubility and provide a practical framework for its determination.

Physicochemical Characterization of this compound

A fundamental understanding of the solute's molecular structure is the first step in predicting its solubility. This compound possesses distinct structural features that influence its interaction with different solvents:

-

Carbazole Core: A large, rigid, and aromatic ring system that is inherently nonpolar.

-

Bromo Group: An electron-withdrawing halogen that introduces a degree of polarity to the aromatic system.

-

Octyl Chain: A long, nonpolar aliphatic chain that significantly contributes to the molecule's overall nonpolar character and influences its interaction with nonpolar solvents.

Based on its structure, this compound can be classified as a largely nonpolar molecule with a small polarizable region. This duality is key to understanding its solubility behavior.

The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" is a cornerstone of solubility prediction.[2][3] It posits that a solute will have the highest solubility in a solvent with similar intermolecular forces.[3] For this compound, we can anticipate the following:

-

High Solubility in Nonpolar and Moderately Polar Solvents: The dominant nonpolar characteristics of the carbazole core and the long octyl chain suggest strong van der Waals interactions with nonpolar solvents. Therefore, high solubility is expected in solvents like toluene, xylenes, chloroform, and dichloromethane.

-

Limited Solubility in Highly Polar Solvents: The molecule lacks significant hydrogen bonding capabilities. Consequently, its solubility is expected to be limited in highly polar protic solvents like ethanol and methanol, and even in polar aprotic solvents like dimethyl sulfoxide (DMSO).

The following diagram illustrates the logical flow for predicting solubility based on solvent and solute properties.

Caption: Predictive workflow for solubility based on the "like dissolves like" principle.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for obtaining accurate quantitative data. The following protocol outlines a standard method for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound

-

A range of organic solvents (e.g., Toluene, Tetrahydrofuran (THF), Chloroform, Dichloromethane, Acetone, Ethyl Acetate, Hexane, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for the determination of equilibrium solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials and vortex thoroughly to ensure good initial mixing.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.[4]

-

-

Sample Preparation for Analysis:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, taking care not to disturb the solid pellet.

-

Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulate matter.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the solute in the saturated supernatant. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 1: Predicted and Experimental Solubility of this compound at 25 °C

| Solvent | Solvent Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |

| Hexane | 0.1 | High | To be determined |

| Toluene | 2.4 | High | To be determined |

| Chloroform | 4.1 | High | To be determined |

| Tetrahydrofuran (THF) | 4.0 | High | To be determined |

| Dichloromethane | 3.1 | High | To be determined |

| Ethyl Acetate | 4.4 | Moderate | To be determined |

| Acetone | 5.1 | Moderate | To be determined |

| Ethanol | 4.3 | Low | To be determined |

| Methanol | 5.1 | Low | To be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Low | To be determined |

The results from this table will provide valuable insights into the optimal solvents for various applications. For instance, high solubility in a volatile solvent like dichloromethane would be ideal for spin-coating applications, while high solubility in a less volatile solvent like toluene might be preferred for inkjet printing.

The Impact of Temperature on Solubility

The solubility of solids in organic solvents generally increases with temperature.[5][6] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the intermolecular forces in the crystal lattice.[7] For applications requiring higher concentrations of this compound, increasing the temperature of the solvent can be an effective strategy. However, it is crucial to consider the thermal stability of the compound and the boiling point of the solvent.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with rigorous experimental validation, researchers can confidently select the most appropriate solvents for their specific applications, leading to improved process control and enhanced material performance.

References

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions. Retrieved from [Link]

-

Fiveable. (n.d.). Solute-Solvent Interactions Definition. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

American Chemical Society. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

-

QuickTakes. (n.d.). Student Question : Explain the types of solvent-solute interactions and how they affect solubility. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-9-hexyl-9H-carbazole. Retrieved from [Link]

-

Walsh Medical Media. (2021, July 29). Solute- Solvent Interaction. Retrieved from [Link]

-

ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

YouTube. (2020, November 12). Solubility 3 Temperature dependence of aqueous solubility. Retrieved from [Link]

-

Quora. (2018, February 6). Why does the solubility of gases increase with temperature in an organic solvent?. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-9-methyl-9H-carbazole. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). 3-Bromo-9-phenyl-9H-carbazole. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Student Question : Explain the types of solvent-solute interactions and how they affect solubility. | Chemistry | QuickTakes [quicktakes.io]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Photophysical Properties of 3-Bromo-9-octyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 3-Bromo-9-octyl-9H-carbazole, a carbazole derivative with potential applications in materials science and drug development. While specific experimental data for this molecule is not extensively published, this guide extrapolates its expected characteristics based on the well-understood photophysics of the carbazole chromophore and the influence of its substituents. Furthermore, this document serves as a practical handbook, offering detailed protocols for the synthesis and complete photophysical characterization of this compound. By equipping researchers with both the theoretical framework and the practical methodologies, this guide aims to facilitate the exploration and application of this and similar carbazole derivatives.

Introduction: The Carbazole Chromophore and its Derivatives

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds that have garnered considerable interest due to their unique electronic and photophysical properties. The rigid, planar structure of the carbazole moiety, coupled with its electron-rich nature, gives rise to strong absorption in the ultraviolet region and intense fluorescence. These characteristics make carbazole-based molecules valuable components in a wide array of applications, including organic light-emitting diodes (OLEDs), solar cells, fluorescent probes, and as scaffolds in medicinal chemistry.

The photophysical properties of the carbazole core can be systematically tuned through chemical modification at various positions of the carbazole ring. Substitution at the 3 and 6 positions can alter the extent of π-conjugation and introduce specific electronic effects, while modification of the nitrogen atom at the 9-position primarily influences solubility and intermolecular interactions without significantly altering the core electronic structure.

This guide focuses on this compound, a derivative featuring a bromine atom at the 3-position and an octyl chain at the 9-position. The bromine atom is expected to introduce a "heavy-atom" effect, potentially influencing intersystem crossing rates and triplet state properties. The long octyl chain is primarily incorporated to enhance solubility in organic solvents, a crucial factor for solution-based processing and biological studies.

Synthesis of this compound

The synthesis of this compound is a straightforward two-step process starting from commercially available carbazole. The first step involves the selective bromination of the carbazole ring at the 3-position, followed by N-alkylation with an octyl group.

Step 1: Bromination of 9H-Carbazole

The bromination of 9H-carbazole can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via electrophilic aromatic substitution, with the 3 and 6 positions being the most reactive. By controlling the stoichiometry of NBS, mono-bromination can be favored.

Protocol:

-

Dissolve 1 equivalent of 9H-carbazole in DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 1 equivalent of N-bromosuccinimide in DMF dropwise to the carbazole solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

The crude 3-bromo-9H-carbazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[1]

Step 2: N-Alkylation of 3-Bromo-9H-carbazole

The second step involves the N-alkylation of 3-bromo-9H-carbazole with 1-bromooctane. This reaction is typically carried out in the presence of a base, such as potassium hydroxide or sodium hydride, to deprotonate the carbazole nitrogen, forming a nucleophilic carbazolide anion.

Protocol:

-

To a solution of 3-bromo-9H-carbazole in a polar aprotic solvent such as DMF or acetone, add a base (e.g., powdered potassium hydroxide or sodium hydride).

-

Stir the mixture at room temperature for approximately 30 minutes to an hour to ensure complete deprotonation.

-

Add 1-bromooctane to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Caption: Synthetic workflow for this compound.

Expected Photophysical Properties

The photophysical properties of this compound are dictated by the carbazole chromophore, with perturbations from the bromo and octyl substituents.

Absorption and Emission Spectra

The parent carbazole molecule exhibits characteristic absorption bands in the UV region. The absorption spectrum is expected to show two main electronic transitions: a strong, structured band at lower wavelengths (around 290-300 nm) corresponding to the S₀ → S₂ transition, and a weaker, also structured band at longer wavelengths (around 320-340 nm) corresponding to the S₀ → S₁ transition.[2]

The introduction of the octyl group at the 9-position is not expected to significantly alter the position of the absorption maxima, as it is not in direct conjugation with the carbazole π-system. Its primary role is to enhance solubility. The bromine atom at the 3-position, being an electron-withdrawing group with lone pairs, may cause a slight red-shift (bathochromic shift) in the absorption and emission spectra due to the extension of the conjugated system and the heavy-atom effect.

The fluorescence emission of carbazole derivatives typically mirrors the S₁ absorption band and is characterized by a small Stokes shift. For this compound, a blue fluorescence is anticipated, with an emission maximum likely in the range of 350-380 nm when dissolved in a non-polar solvent.

Jablonski Diagram

The following Jablonski diagram illustrates the key photophysical processes expected for this compound.

Caption: Jablonski diagram illustrating the electronic transitions.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For carbazole derivatives, the quantum yield can be influenced by the solvent polarity and the presence of substituents. The bromine atom in the 3-position is of particular interest. Due to the heavy-atom effect, bromine can enhance spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁). This increased rate of ISC can lead to a decrease in the fluorescence quantum yield and a shortening of the fluorescence lifetime (τf). However, for many carbazole derivatives, fluorescence remains a dominant decay pathway.

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. For fluorescent carbazole derivatives, lifetimes are typically in the nanosecond range.[3]

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to study the properties of excited states, including triplet states and radical ions. For this compound, transient absorption experiments could reveal the formation and decay of the triplet state populated via intersystem crossing.[4][5] The heavy bromine atom is expected to promote the formation of the triplet state, which might be observable as a transient absorption signal in the visible or near-infrared region.[4][6]

Experimental Protocols for Photophysical Characterization

To experimentally determine the photophysical properties of this compound, a series of spectroscopic measurements are required.

UV-Vis Absorption Spectroscopy

This technique is used to measure the absorption of light by the molecule as a function of wavelength.

Protocol:

-

Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile). A typical concentration is around 10⁻⁵ M.

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Record the absorption spectrum over a suitable wavelength range (e.g., 250-500 nm).

-

The absorbance at the maximum should ideally be between 0.1 and 1.0 for optimal accuracy.

Steady-State Fluorescence Spectroscopy

This measurement provides the fluorescence emission spectrum of the compound.

Protocol:

-

Use a spectrofluorometer.

-

Prepare a dilute solution of the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Excite the sample at a wavelength corresponding to an absorption maximum (e.g., the S₀ → S₁ transition).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 340-600 nm).

-

It is crucial to record a blank spectrum of the pure solvent and subtract it from the sample spectrum.

Fluorescence Quantum Yield Determination (Relative Method)

The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

-

Select a suitable quantum yield standard. The standard should have an absorption profile that overlaps with the sample's absorption and an emission in a similar spectral region. For a blue-emitting compound like a carbazole derivative, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.

-

Prepare a series of solutions of both the standard and the sample with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings for both the sample and the standard.

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φx) using the following equation:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²)

where:

-

Φst is the quantum yield of the standard.

-

I is the integrated emission intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 'x' and 'st' refer to the sample and the standard, respectively.

-

Caption: Workflow for relative fluorescence quantum yield measurement.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[7]

Protocol:

-

Instrument Setup: A typical TCSPC setup consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast and sensitive photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of the sample with an absorbance of around 0.1 at the excitation wavelength.

-

Data Acquisition:

-

The pulsed laser excites the sample.

-

The emitted photons are detected one by one by the photodetector.

-

The electronics measure the time delay between the laser pulse (start signal) and the detection of a fluorescence photon (stop signal).[7]

-

This process is repeated millions of times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of ludox).

-

The measured fluorescence decay is then deconvoluted from the IRF using specialized software.

-

The decay is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τf).

-

Caption: Simplified workflow of a TCSPC experiment.

Data Summary

| Property | Symbol | Expected Value/Range | Experimental Value |

| Absorption Maximum | λₐₑₛ | ~330-350 nm | |

| Molar Absorptivity | ε | ~3,000-5,000 M⁻¹cm⁻¹ at S₁ | |

| Emission Maximum | λₑₘ | ~350-380 nm | |

| Stokes Shift | Δν | ~20-30 nm | |

| Fluorescence Quantum Yield | Φf | 0.3 - 0.7 | |

| Fluorescence Lifetime | τf | 5-15 ns |

Conclusion

This compound represents a versatile carbazole derivative with tunable properties. This guide has outlined its synthesis and provided a comprehensive framework for understanding and characterizing its photophysical behavior. The bromine substituent is anticipated to modulate the balance between fluorescence and intersystem crossing, while the octyl chain ensures good processability. The detailed experimental protocols provided herein offer a clear roadmap for researchers to synthesize and thoroughly investigate the photophysical properties of this compound, thereby enabling its exploration in various applications, from advanced materials to biological imaging and sensing.

References

- Vertex AI Search. (2025).

- Swabian Instruments. (n.d.).

- PicoQuant. (n.d.).

- Boston Electronics. (n.d.).

- Becker & Hickl GmbH. (n.d.).

- Royal Society of Chemistry. (2021). Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole.

- ResearchGate. (n.d.).

- JASCO Global. (2021). Fluorescence quantum yield measurement.

- HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields.

- National Institutes of Health. (n.d.). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals.

- OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- ACS Publications. (2022). Transient Absorption Spectroscopy of a Carbazole-Based Room-Temperature Phosphorescent Molecule: Real-Time Monitoring of Singlet–Triplet Transitions.

- PubMed. (2022). Transient Absorption Spectroscopy of a Carbazole-Based Room-Temperature Phosphorescent Molecule: Real-Time Monitoring of Singlet-Triplet Transitions.

- ResearchGate. (n.d.). Schematic diagram of the experimental setup for quantum yield measurement.

- ChemicalBook. (n.d.). 3-Bromo-9H-carbazole synthesis.

- Royal Society of Chemistry. (n.d.). Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole.

- National Institutes of Health. (n.d.). Crystal structure of 3-bromo-9-ethyl-9H-carbazole.

- ChemicalBook. (n.d.). 3-bromo-9-phenyl-9H-carbazole synthesis.

- National Institutes of Health. (n.d.). 2,7-Dibromo-9-octyl-9H-carbazole.

- ScienceDirect. (n.d.). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores.

- ResearchGate. (2025). 3,6-Dibromo-9-hexyl-9H-carbazole.

- Ossila. (n.d.). 3-Bromo-9H-carbazole | 3-Bromocarbazole | CAS 1592-95-6.

- PubChem. (n.d.). 3-Bromo-9-hexyl-9H-carbazole | C18H20BrN | CID 71354044.

- AAT Bioquest. (2026). Spectrum [Carbazole].

- ResearchGate. (n.d.). | Fluorescence quantum yields and absorption and emission ranges of the... | Download Table.

- National Institutes of Health. (n.d.). 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole.

- ScienceOpen. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole.

- Lab-Chemicals.Com. (n.d.). 3-Bromo-9-n-octyl-9H-carbazole, 99%.

- ResearchGate. (n.d.). UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1.

- National Institutes of Health. (n.d.). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy.

- National Institutes of Health. (n.d.). N 2-(7-Bromo-9-butyl-9H-carbazol-2-yl).

- MySkinRecipes. (n.d.). 3-Bromo-9-(4-bromophenyl)-9H-carbazole.

- National Institutes of Health. (n.d.). CID 157079221 | C24H16Br2N2.

Sources

- 1. PubChemLite - 3-bromo-9-(p-tolyl)-9h-carbazole (C19H14BrN) [pubchemlite.lcsb.uni.lu]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. References | ISS [iss.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Functionalized Carbazoles in Organic Electronics

An In-Depth Technical Guide to the Electrochemical Characterization of 3-Bromo-9-octyl-9H-carbazole

Carbazole and its derivatives are cornerstone materials in the field of organic electronics, prized for their robust thermal stability, excellent charge transport characteristics, and versatile functionalization potential.[1][2] The carbazole core is an electron-donating moiety, making it an exemplary hole-transporting unit.[2] Strategic modification at its various positions (N-9, C-3, C-6) allows for the precise tuning of its electronic and photophysical properties to meet the demanding requirements of advanced devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][3][4]

This guide focuses on This compound , a derivative featuring two key functional groups. The octyl chain at the N-9 position is introduced primarily to enhance solubility in common organic solvents, a critical factor for solution-based device fabrication. The bromo group at the C-3 position serves as a versatile synthetic handle for further molecular engineering and also acts as an electron-withdrawing group, which can significantly influence the molecule's frontier molecular orbital energy levels.[5]

Understanding the electrochemical behavior of this molecule is paramount. It allows us to quantify its ability to donate and accept electrons, information that directly translates to its performance within an electronic device. This guide provides a comprehensive framework for the electrochemical characterization of this compound, grounded in the principles of cyclic voltammetry, and explains the causal links between experimental choices and the integrity of the data obtained.

Pillar 1: Theoretical Foundations - Frontier Molecular Orbitals

The electronic properties of an organic semiconductor are fundamentally governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[6][7]

-

HOMO: This is the highest energy level containing electrons. Its energy value corresponds to the ionization potential and indicates the molecule's ability to donate an electron (undergo oxidation). A higher HOMO level (less negative value) signifies a better hole-injection/transport material.[7]

-

LUMO: This is the lowest energy level devoid of electrons. Its energy relates to the electron affinity and the molecule's ability to accept an electron (undergo reduction).

-

HOMO-LUMO Gap (Eg): The energy difference between these two orbitals is the electrochemical band gap.[6][7] It dictates the energy of the lowest possible electronic excitation and is a crucial parameter for determining a material's optical properties and its suitability for specific applications.

Electrochemical techniques, particularly cyclic voltammetry, provide a direct experimental pathway to estimate these critical energy levels.[7][8]

Pillar 2: The Experimental Protocol - A Self-Validating System

The core of electrochemical characterization lies in a meticulously executed cyclic voltammetry (CV) experiment. The trustworthiness of the final data is entirely dependent on the integrity of the experimental setup and procedure. We will describe a standard three-electrode system, which is designed to ensure measurement accuracy.[9]

Instrumentation and Materials

-

Potentiostat: A device capable of controlling the potential of the working electrode versus the reference electrode while measuring the resulting current.[9]

-

Electrochemical Cell: A glass cell with airtight fittings for the electrodes and for purging with inert gas.

-

Working Electrode (WE): An inert solid electrode where the redox reaction of interest occurs. A Glassy Carbon (GC) or Platinum (Pt) disk electrode is standard. Its surface must be meticulously polished to ensure reproducibility.

-

Reference Electrode (RE): Provides a stable, constant potential against which the WE's potential is controlled. A non-aqueous Ag/Ag+ electrode is ideal for organic solvents. An Ag/AgCl electrode can be used but must be checked for leaks and potential contamination.[10]

-

Counter Electrode (CE): Also known as the auxiliary electrode, it completes the electrical circuit, passing whatever current is required at the WE. A platinum wire or mesh is typically used.[9]

-

Analyte: this compound.

-

Solvent: A dry, high-purity, electrochemically stable solvent with a wide potential window. Dichloromethane (DCM) or Acetonitrile (ACN) are common choices.[11]

-

Supporting Electrolyte: A salt that is soluble and fully dissociated in the solvent, ensuring conductivity of the solution while being electrochemically inert within the potential window. Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP) at a concentration of 0.1 M is standard.[10]

-

Internal Standard: Ferrocene (Fc). Its reversible one-electron oxidation (Fc/Fc+) provides a stable redox potential that is used to calibrate the measurements, correcting for any drift in the reference electrode potential.[10]

-

Inert Gas: High-purity Argon or Nitrogen for deoxygenating the solution. Dissolved oxygen is electroactive and its reduction can interfere with the measurement.[12]

Workflow for Electrochemical Characterization

Caption: Workflow for the Electrochemical Characterization of Organic Materials.

Step-by-Step Experimental Protocol

-

Electrode Preparation (Causality: A clean, smooth electrode surface is essential for reproducible electron transfer kinetics):

-

Polish the working electrode (e.g., Glassy Carbon) on a polishing pad using progressively finer alumina slurries (e.g., 1.0 µm, then 0.3 µm, then 0.05 µm).

-

Rinse the electrode thoroughly with deionized water, then sonicate in ethanol or isopropanol for 5 minutes to remove any adhered polishing material.

-

Dry the electrode completely under a stream of inert gas.

-

-

Solution Preparation (Causality: Purity is paramount to avoid interfering electrochemical signals):

-

In a volumetric flask, prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in the chosen dry solvent (e.g., anhydrous DCM).

-

Prepare a 1-5 mM solution of this compound using the electrolyte solution as the solvent.

-

-

Cell Assembly and Deoxygenation (Causality: Oxygen is electroactive and its reduction will obscure the analyte's signal):

-

Assemble the three electrodes in the electrochemical cell containing the analyte solution. Ensure the reference electrode tip is close to the working electrode to minimize iR drop (uncompensated resistance).[12]

-

Seal the cell and purge the solution by bubbling high-purity argon or nitrogen through it for at least 15-20 minutes. Maintain an inert gas blanket over the solution for the duration of the experiment.[12]

-

-

Cyclic Voltammetry Measurement:

-

Blank Scan: First, run a CV of the pure electrolyte solution to ensure there are no impurities and to define the solvent's electrochemical window.[12]

-

Analyte Scan:

-

Connect the electrodes to the potentiostat.

-

Set the potential range. For an expected oxidation, scan from an initial potential (e.g., 0 V) to a positive vertex potential (e.g., +1.5 V) and back.

-

Set a scan rate, typically starting at 100 mV/s.

-

Initiate the scan and record the resulting voltammogram (current vs. potential plot).

-

Perform scans at different rates (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox process.

-

-

-

Internal Standard Calibration (Causality: This provides a self-validating reference point for all potential measurements):

-

After recording the analyte's CV, add a small amount of ferrocene to the solution to make a ~1 mM concentration.

-

Run the CV again over a potential range that encompasses the redox couple of both the analyte and the ferrocene.

-

Record the half-wave potential (E1/2) of the Fc/Fc+ couple, which is calculated as (Epa + Epc) / 2.

-

Pillar 3: Data Interpretation and Authoritative Grounding

The data from the cyclic voltammogram allows for the determination of key electronic parameters. The oxidation of carbazole derivatives is typically an irreversible or quasi-reversible process, resulting in the formation of a radical cation.[5][13]

Caption: Relationship between Experimental CV Data and Material Properties.

Calculating HOMO and LUMO Energy Levels

The onset potential of the first oxidation peak (Eonset) in the cyclic voltammogram is used to estimate the HOMO energy level. This is the potential at which oxidation begins.

The relationship, grounded against the vacuum level using the ferrocene internal standard, is given by the empirical formula:

HOMO (eV) = -e [Eonset(vs Fc/Fc+) + 4.8]

Where Eonset(vs Fc/Fc+) = Eonset(vs Ag/Ag+) - E1/2(Fc vs Ag/Ag+). The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple below the vacuum level.[3]

The LUMO level can be estimated from the HOMO level and the optical band gap (Egopt), which is determined from the onset of the absorption edge in the UV-Vis absorption spectrum of the molecule:

LUMO (eV) = HOMO (eV) + Egopt (eV)

Summarizing Quantitative Data